Defluoro Prasugrel-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Defluoro Prasugrel-d5 Hydrochloride is a chemical compound used primarily in scientific research. It is a deuterated analog of Prasugrel, a widely used antiplatelet drug. This compound is known for its high purity and stability, making it suitable for various applications in pharmaceutical testing and research .

Preparation Methods

The preparation of Defluoro Prasugrel-d5 Hydrochloride involves several synthetic routes and reaction conditions. One common method includes the acetylation of prasugrel in solvents with low boiling points and low toxicity. This process avoids the use of high boiling point and toxic solvents like toluene and acetonitrile, ensuring better thermal stability and higher yield . The yield of prasugrel in this method is higher than 85%, with a purity exceeding 99.5% .

Chemical Reactions Analysis

Defluoro Prasugrel-d5 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esters, thiolactones, and various oxidizing agents. The major products formed from these reactions are typically derivatives of prasugrel, which are used as reference standards in pharmaceutical research .

Scientific Research Applications

Defluoro Prasugrel-d5 Hydrochloride has a wide range of scientific research applications. It is used in pharmaceutical testing as a high-quality reference standard for accurate results . The compound’s stability and purity make it ideal for use in drug development and quality control processes. Additionally, it is employed in studies related to platelet aggregation and cardiovascular diseases, providing valuable insights into the mechanisms of action of antiplatelet drugs.

Mechanism of Action

The mechanism of action of Defluoro Prasugrel-d5 Hydrochloride is similar to that of prasugrel. It is a prodrug that requires enzymatic transformation in the liver to its active metabolite. This active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex. As a result, it inhibits ADP-mediated platelet activation and aggregation, reducing the risk of thrombotic cardiovascular events .

Comparison with Similar Compounds

Defluoro Prasugrel-d5 Hydrochloride is unique due to its deuterated structure, which provides enhanced stability and reduced metabolic degradation compared to non-deuterated analogs. Similar compounds include Prasugrel Hydrochloride, Prasugrel Carboxyenone Impurity, and Prasugrel Acetyl Impurity . These compounds share similar mechanisms of action but differ in their chemical structures and stability profiles.

Biological Activity

Defluoro Prasugrel-d5 Hydrochloride is a stable isotope-labeled derivative of the antiplatelet agent prasugrel, which is primarily used in the management of acute coronary syndrome (ACS) and other thrombotic cardiovascular events. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical implications, and comparative efficacy against other antiplatelet agents.

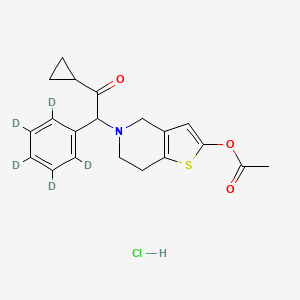

- Chemical Name : 5-{2-cyclopropyl-2-oxo-1-[(2,3,4,5,6-²H₅)phenyl]ethyl}-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate hydrochloride

- CAS Number : 1794964-35-4

- Molecular Weight : 396.94 g/mol

- Molecular Formula : C20H22ClNO3S

- InChIKey : DMTWJXFEUBBGRR-CERKJNTMSA-N

This compound functions as a potent inhibitor of the P2Y12 receptor on platelets. It irreversibly binds to this receptor, leading to decreased platelet aggregation. The compound's activity can be quantified by its IC50 value, which is reported at approximately 1.8 μM for prasugrel itself . This inhibition is crucial for preventing thrombus formation in patients undergoing percutaneous coronary intervention (PCI).

Comparative Studies

Clinical studies have demonstrated that prasugrel, including its isotopically labeled forms like this compound, provides superior antiplatelet effects compared to clopidogrel. The TRITON-TIMI 38 trial indicated that prasugrel significantly reduces the incidence of major cardiovascular events such as myocardial infarction and stent thrombosis when compared to clopidogrel .

| Study | Drug Comparison | Primary Endpoint | Result |

|---|---|---|---|

| TRITON-TIMI 38 | Prasugrel vs Clopidogrel | Cardiovascular death, nonfatal MI or stroke | Prasugrel reduced risk by 19% |

| GENERATIONS Trial | Prasugrel 5 mg vs 10 mg in elderly | Platelet aggregation | Noninferiority achieved with lower dose |

Age and Weight Considerations

The pharmacodynamic response to prasugrel varies with patient demographics. A study evaluated the effects of a reduced dose (5 mg) in elderly patients (≥75 years) and found it maintained comparable efficacy while reducing bleeding risks associated with higher doses . Moreover, patients weighing less than 60 kg showed different responses to standard dosing regimens .

Clinical Implications

This compound is particularly relevant in pharmacokinetic studies due to its stable isotope labeling, which allows for precise tracking of drug metabolism and action within the body. This feature is crucial for understanding how variations in drug response occur among different populations.

Case Studies

- Elderly Patients : In a cohort study involving very elderly patients, prasugrel at a lower maintenance dose was effective in reducing platelet aggregation while minimizing the risk of major bleeding events.

- High-Risk Populations : Data suggest that prasugrel's efficacy may be less favorable in patients with prior transient ischemic attacks or strokes; however, careful monitoring and tailored dosing can optimize outcomes .

Properties

IUPAC Name |

[5-[2-cyclopropyl-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H/i2D,3D,4D,5D,6D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWJXFEUBBGRR-CERKJNTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.